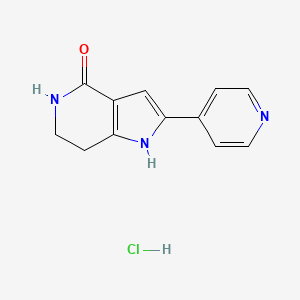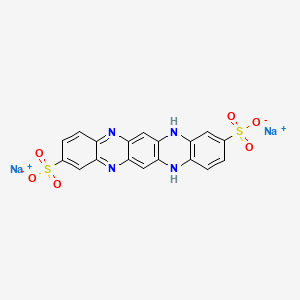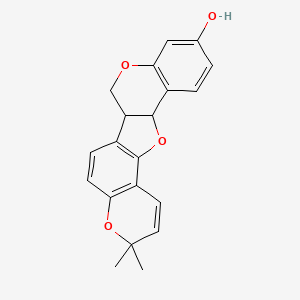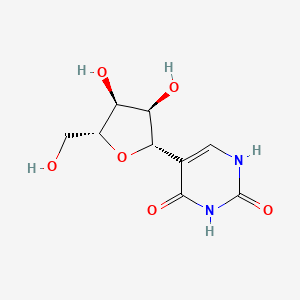
Pseudouridine
Übersicht
Beschreibung
Pseudouridine (Ψ) is an isomer of the nucleoside uridine, in which the uracil is attached via a carbon-carbon instead of a nitrogen-carbon glycosidic bond . It is the most abundant RNA modification in cellular RNA . After transcription and following synthesis, RNA can be modified with over 100 chemically distinct modifications .
Synthesis Analysis
Pseudouridine synthases are the enzymes responsible for the most abundant posttranscriptional modification of cellular RNAs . These enzymes catalyze the site-specific isomerization of uridine residues that are already part of an RNA chain . A semi-enzymatic synthetic route has been developed for the synthesis of pseudouridine using adenosine 5′-monophosphate and uracil as the starting materials .
Molecular Structure Analysis
Pseudouridine is derived from uridine (U) via base-specific isomerization catalyzed by Ψ synthases . The site-specific pseudouridylation goes through either snoRNA-dependent or -independent mechanism . It has an extra hydrogen-bond donor at its non-Watson-Crick edge .
Chemical Reactions Analysis
Pseudouridine synthases produce the nucleotide by isomerizing uridines that already are part of RNAs; that is, they formally perform an internal transglycosylation reaction . The chemical properties of RNA can be altered with the incorporation of Ψ, which could contribute to subsequent cellular functions .
Physical And Chemical Properties Analysis
When incorporated into RNA, Ψ can alter RNA secondary structure by increasing base stacking, improving base pairing and rigidifying sugar-phosphate backbone . The chemical and physical properties of RNA can be altered with the incorporation of Ψ, which could contribute to subsequent cellular functions .
Wissenschaftliche Forschungsanwendungen
RNA Stability and Functionality
Pseudouridine plays a crucial role in enhancing the stability of RNA molecules, which is essential for their optimal functionality in biological processes such as translation and splicing. This stability is attributed to the influence of Pseudouridine on the secondary conformation of RNA .
RNA Pseudouridylation Mechanisms
Pseudouridine is synthesized through an RNA-independent mechanism by stand-alone enzymes known as pseudouridine synthases. These enzymes recognize the substrate and catalyze the conversion of uridine (U) to Pseudouridine (Ψ), which is a highly conserved modification across various stable RNAs in all organisms .
mRNA Vaccines
Pseudouridine has been critical in the development of mRNA COVID-19 vaccines. The modification with Pseudouridine limits the activity of 2′-5′-oligoadenylate synthetase, an enzyme involved in antiviral responses, providing an advantage to Ψ-modified mRNA over unmodified mRNA .
RNA Modification Detection
Pseudouridine is one of the most prevalent modifications in RNA, with over 150 types identified. Precise, base-resolution detection methods for Pseudouridine are fundamental for deep analysis of its distribution and function in various biological processes .
Physiological and Disease Processes
Pseudouridylation sites have been described in most eukaryotic RNA classes, thanks to next-generation sequencing techniques used in detecting RNA modifications. This abundance of Pseudouridine is indicative of its significant role in physiology and disease processes .
Wirkmechanismus
Target of Action
Pseudouridine (Ψ) is a highly conserved modification found in various stable RNAs of all organisms . The primary targets of pseudouridine are different types of RNA, including mRNA, rRNA, tRNA, snRNA, and other types of noncoding RNA . Pseudouridine synthases, the enzymes that catalyze the conversion of uridine (U) to pseudouridine (Ψ), recognize the substrate and catalyze the U-to-Ψ conversion reaction .
Mode of Action
Pseudouridylation is a uridine-specific post-transcriptional RNA modification where a uridine residue is isomerized into a Ψ . This process initiates with the breakage of the N1-C1’ bond followed by a 180° base rotation around the N3-C6 axis and formation of a rotatable C-C bond (C5-C1’) . This modified nucleotide has distinct chemical properties that can ultimately have an impact on RNA function and gene expression .
Biochemical Pathways
Pseudouridylation can be catalyzed by an RNA-independent mechanism by which stand-alone enzymes, known as pseudouridine synthases, recognize the substrate and catalyze the U-to-Ψ conversion reaction . Alternatively, pseudouridylation can be catalyzed by an RNA-guided mechanism, where a guide RNA (box H/ACA RNA), which is complexed with four core proteins (Cbf5/NAP57, Nhp2, Gar1, and Nop10), site-specifically directs the conversion of target uridine into a Ψ .
Pharmacokinetics
It is known that pseudouridylation is a crucial post-transcriptional modification that influences the structural stability and function of transfer rna (trna) as well .
Result of Action
The isomerization process of pseudouridylation results in a modified nucleotide with distinct chemical properties that can ultimately have an impact on RNA function and gene expression . In addition to the hydrogen bonding pattern of uridines, Ψ has an extra hydrogen bond donor group (N1H) in the major groove, which affects local RNA structure and increases base stacking and stability by promoting a C3’- endo conformation of the ribose moiety . This modification can broaden the diversity of RNA structures and increase its potential for novel functions in gene expression processes such as pre-mRNA splicing and translation of proteins .
Action Environment
The action environment of pseudouridine is primarily within the cell, where it interacts with various types of RNA. The presence of pseudouridine in RNA is believed to provide a selective advantage in a natural biological context . .
Safety and Hazards
Zukünftige Richtungen
Emerging reports indicate that Ψ and its installation machinery could be potential pharmacological targets for therapeutic development and may serve as biomarkers for human diseases . With further improvements in mRNA digestion, LC/MS instrumentation, and data processing, important information such as modification location could be retained, along with absolute quantification of stoichiometry for mRNAs .
Eigenschaften
IUPAC Name |
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-2-4-5(13)6(14)7(17-4)3-1-10-9(16)11-8(3)15/h1,4-7,12-14H,2H2,(H2,10,11,15,16)/t4-,5-,6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJWIQPHWPFNBW-GBNDHIKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pseudouridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000767 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Pseudouridine | |
CAS RN |
1445-07-4 | |
| Record name | Pseudouridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pseudouridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PSEUDOURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R0R6H6KEG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pseudouridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000767 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






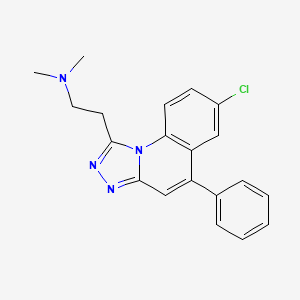




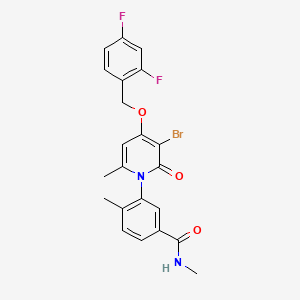
![8-(5-Chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide](/img/structure/B1679757.png)
